5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with benzyl and dimethyl groups, linked to a diazinane-dione structure with a sulfanylidene group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde with 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Chemical Reactions Analysis
5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfanylidene group to a thiol or thioether.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfanylidene group or the aromatic rings.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: While not widely used industrially, its derivatives may find applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar compounds include other pyrrole and diazinane derivatives, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also exhibit antibacterial activity and enzyme inhibition properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
What sets 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of a pyrrole ring with a diazinane-dione structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-13-10-16(14(2)23(13)12-15-8-6-5-7-9-15)11-17-18(24)21(3)20(26)22(4)19(17)25/h5-11H,12H2,1-4H3 |
InChI Key |
UKNRHWCAJUPVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origin of Product |
United States |
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